molecular formula C11H10N2O4 B2454941 (1-Methyl-2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid CAS No. 55558-97-9

(1-Methyl-2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid

Cat. No.: B2454941
CAS No.: 55558-97-9
M. Wt: 234.211
InChI Key: BFVCBFCDCZVPGO-UHFFFAOYSA-N
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Description

(1-Methyl-2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid typically involves the condensation of anthranilic acid derivatives with acetic anhydride, followed by cyclization and methylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone ring, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified quinazolinone compounds.

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound have shown promise in the treatment of diseases such as cancer and bacterial infections. Research is ongoing to explore its full therapeutic potential.

Industry

Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (1-Methyl-2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: A parent compound with a similar core structure but lacking the acetic acid moiety.

    2-Methylquinazolin-4(3H)-one: A derivative with a methyl group at a different position.

    4-Hydroxyquinazoline: A compound with a hydroxyl group instead of the acetic acid moiety.

Uniqueness

(1-Methyl-2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetic acid moiety enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(1-methyl-2,4-dioxoquinazolin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-12-8-5-3-2-4-7(8)10(16)13(11(12)17)6-9(14)15/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVCBFCDCZVPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C1=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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